
2-Hydroxypyrazine
Overview
Description
2-Hydroxypyrazine (CAS: 20502-53-8; synonyms: 2(1H)-Pyrazinone, Pyrazinol, NSC 36081) is a heterocyclic compound with the molecular formula C₄H₄N₂O. It features a pyrazine ring substituted with a hydroxyl group at the 2-position. Its tautomeric equilibrium between the hydroxyl and keto forms (2-oxo-1H-pyrazine) influences its reactivity and physicochemical properties . Key characteristics include a melting point of 181–185°C and pH-dependent absorption spectra due to protonation/deprotonation equilibria (pKa₁ ~7.9, pKa₂ ~10.1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypyrazine was first reported by Reuben G. Jones in 1949. The method involves a double condensation reaction between 1,2-dicarbonyl compounds and α-aminoamides in the presence of sodium hydroxide at low temperatures . This reaction is significant due to its simplicity and efficiency, although it has some limitations regarding regioselectivity when starting from α-ketoaldehydes .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as the laboratory method, with optimizations for scale-up. The use of tetraalkylammonium hydroxide has been reported to improve regioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,3-dione.
Reduction: Reduction reactions can convert it to this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Pyrazine-2,3-dione.
Reduction: Various this compound derivatives.
Substitution: 2-substituted pyrazine derivatives.
Scientific Research Applications
Synthesis of 2-Hydroxypyrazine
The synthesis of this compound primarily involves the condensation of 1,2-dicarbonyl compounds with α-aminoamides. The original method was disclosed by Reuben G. Jones in 1949 and has undergone various modifications to improve yield and regioselectivity. Recent advancements include the use of tetraalkylammonium hydroxide to enhance reaction conditions, leading to a more efficient synthesis process .
Key Synthesis Methods:
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. Studies have shown its potential interaction with enzymes involved in oxidative stress pathways, suggesting possible roles in modulating their activity for therapeutic benefits .
Activity | Description | Potential Applications |
---|---|---|
Enzyme interaction | Modulates activity of oxidative stress enzymes | Therapeutics for oxidative stress-related diseases |
Antimicrobial properties | Exhibits activity against certain pathogens | Development of antimicrobial agents |
Applications in Agriculture
In agricultural science, derivatives of this compound have been studied for their role as plant growth regulators and herbicides. For instance, 3-isobutyl-2-hydroxypyrazine (IBHP) is recognized as a key intermediate in the biosynthesis of various plant compounds that contribute to herbaceous aromas .
Agricultural Applications:
Compound | Application | Impact |
---|---|---|
IBHP | Plant growth regulator | Enhances growth and aroma in crops |
Applications in Food Science
In food science, this compound derivatives are important flavor compounds. They contribute to the characteristic flavors of various foods and beverages, particularly in roasted products. The methylation of 3-isobutyl-2-hydroxypyrazine leads to the formation of other flavor compounds that are crucial for food quality .
Food Science Applications:
Compound | Role in Food Science | Examples |
---|---|---|
3-Isobutyl-2-hydroxypyrazine (IBHP) | Flavor precursor | Coffee, roasted meats |
Case Study 1: Medicinal Chemistry
Research on the interaction of this compound with biological targets has indicated its potential as a therapeutic agent against oxidative stress-related conditions. Further studies are needed to elucidate its mechanism and efficacy.
Case Study 2: Agricultural Use
Field trials with IBHP demonstrated its effectiveness as a growth regulator, leading to improved yield and flavor profile in crops such as basil and mint.
Mechanism of Action
The mechanism of action of 2-Hydroxypyrazine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and proteins, influencing their activity and stability .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Structural Analogues
Pyrazinamide (PZA)
- Structure : Pyrazine-2-carboxamide.
- Key Differences : Replaces the hydroxyl group in 2-hydroxypyrazine with a carboxamide.
- Properties : Higher stability under acidic conditions compared to this compound derivatives. PZA is a first-line antitubercular drug, whereas this compound lacks direct therapeutic applications .
2-Hydrazinopyrazine (2HP)
- Structure : Pyrazine-2-hydrazine.
- Key Differences : Substitutes the hydroxyl group with a hydrazine moiety.
- Properties : Exhibits lower lipophilicity (logP = -1.12) compared to this compound (logP = -0.85) due to the polar hydrazine group. 2HP shows moderate cytotoxicity (IC₅₀ = 28–45 µM in cancer cell lines) and binds biomolecules like DNA and proteins .
5-Methyl-2-hydroxypyrazine
- Structure : this compound with a methyl group at the 5-position.
- Key Differences : Methyl substitution increases steric hindrance and reduces solubility.
- Properties : Unstable under acidic conditions, complicating synthesis and isolation .
Physicochemical Properties
Compound | Melting Point (°C) | logP | pKa₁ | pKa₂ | Stability Notes |
---|---|---|---|---|---|
This compound | 181–185 | -0.85 | ~7.9 | ~10.1 | Stable in neutral/basic media |
Pyrazinamide | 189–191 | -0.67 | ~3.1* | N/A | Acid-stable; hydrolyzes slowly |
2-Hydrazinopyrazine | 162–164 | -1.12 | ~4.5 | ~8.2 | Oxidizes in air |
5-Methyl-2-hydroxypyrazine | 198–200 | -0.52 | ~7.5 | ~9.8 | Degrades in acidic conditions |
Data compiled from . logP: Octanol-water partition coefficient; pKa values measured in aqueous solutions.
Biomolecular Interactions
- This compound: Forms hydrogen bonds via hydroxyl and ring nitrogen atoms, enabling interactions with enzymes and nucleic acids. Limited cytotoxicity (IC₅₀ > 100 µM in most cell lines) .
- Pyrazinamide: Targets mycobacterial fatty acid synthase I (FAS-I), disrupting cell wall synthesis. No direct activity observed for this compound .
Biological Activity
2-Hydroxypyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Overview of this compound
This compound (C4H4N2O) features a hydroxyl group attached to the pyrazine ring. This structural modification enhances its reactivity and biological profile. The compound is known for its antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both bacteria and fungi:
- Bacterial Activity : Research has shown that this compound demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria. For example, it has been reported to have minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also shows antifungal properties, particularly against Candida species, with MIC values around 100 µg/mL .
2. Antioxidant Activity
The antioxidant potential of this compound has been documented in various studies. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with numerous diseases:
- Mechanism : The antioxidant activity is attributed to the hydroxyl group, which donates electrons to free radicals, thereby neutralizing them .
- Case Study : In vitro assays demonstrated that this compound can reduce lipid peroxidation in rat liver microsomes, indicating its protective role against oxidative damage .
3. Anticancer Activity
Recent studies have explored the anticancer properties of this compound:
- Cell Lines : It has shown cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported at approximately 20 µM and 25 µM, respectively .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .
Table 1: Summary of Biological Activities of this compound
Biological Activity | Target Organism/Cell Line | Measurement Method | Result |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC | 50-200 µg/mL |
Antifungal | Candida spp. | MIC | ~100 µg/mL |
Antioxidant | Rat liver microsomes | Lipid peroxidation assay | Significant reduction |
Anticancer | A549 (lung cancer) | IC50 | ~20 µM |
MCF-7 (breast cancer) | IC50 | ~25 µM |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group plays a critical role in its antioxidant capacity by donating electrons.
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through caspase activation.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the effectiveness of this compound against clinical isolates of bacteria. Results indicated a strong correlation between concentration and inhibition rate, suggesting potential for therapeutic use in treating infections caused by resistant strains .
- Antioxidant Mechanism Exploration : Another study focused on the mechanism behind the antioxidant properties of this compound. It was found that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .
- Cancer Cell Line Analysis : Research involving various cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed a rise in sub-G1 phase cells indicative of apoptosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-hydroxypyrazine, and what experimental conditions optimize yield?
- Methodological Answer : A common synthesis involves the reaction of this compound precursors with phenylphosphonic dichloride under controlled heating (e.g., 100°C for specified durations). Post-reaction purification includes ethyl acetate dilution, ice quenching, ammonia neutralization, and magnesium sulfate drying . Yield optimization requires precise stoichiometric ratios, inert atmospheres (e.g., calcium-protected), and monitoring reaction times to avoid side products.
Q. How can NMR spectroscopy be applied to characterize this compound and its derivatives?
- Methodological Answer : Proton NMR analysis in neutral and acidic solutions resolves tautomeric equilibria and protonation sites. For example, this compound’s sodium salt exhibits distinct chemical shifts for hydroxyl protons, while acidic conditions reveal cation formation trends. Coupling constants and spectral splitting patterns help confirm substituent effects on aromaticity .
Q. What biological screening methods are used to evaluate this compound derivatives?
- Methodological Answer : Antifungal and antimycobacterial activities are tested via microdilution assays (e.g., MIC determination against Candida albicans or Mycobacterium tuberculosis). Derivatives like N-(E)-heteroaromaticpyrazine-2-carbohydrazides require systematic structural modifications (e.g., substituent addition at pyrazine rings) to correlate bioactivity with electronic or steric effects .
Advanced Research Questions
Q. How do metabolic pathways of alkoxy-substituted pyrazines inform the stability of this compound in vivo?
- Methodological Answer : In rats, 2-methoxypyrazine undergoes O-demethylation to yield 20% this compound, while 80% forms ring-hydroxylated metabolites. To study this, isotope-labeled substrates and LC-MS/MS are used to track urinary metabolites. Discrepancies in demethylation efficiency (e.g., species-specific cytochrome P450 activity) require comparative interspecies models .
Q. What contradictions arise in the tautomeric behavior of this compound under varying pH conditions?
- Methodological Answer : NMR studies show pH-dependent tautomerism between keto (hydroxypyrazine) and enol (pyrazinone) forms. In acidic media, protonation favors the cationic pyrazinone form, while alkaline conditions stabilize the deprotonated hydroxylate. Discrepancies in tautomeric ratios across studies may stem from solvent polarity or counterion effects (e.g., sodium vs. potassium salts) .
Q. How can this compound be integrated into coordination polymers for magnetic material design?
- Methodological Answer : this compound acts as a bis-monodentate ligand in cobalt(II)-dicyanamide polymers, forming stair-like 2D structures. Single-crystal X-ray diffraction reveals Co-Co distances (7.2–8.5 Å) critical for magnetic coupling. Magnetic susceptibility and EPR studies under dc fields (1.9–300 K) identify single-ion magnet behavior, with Orbach relaxation processes dominating at low temperatures .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : High-resolution mass spectrometry (HRMS) paired with hydrophilic interaction liquid chromatography (HILIC) improves detection limits in urine or serum. Matrix effects (e.g., ion suppression from salts) necessitate isotope dilution or standard addition methods. Conflicting metabolite recovery rates (e.g., 20% vs. theoretical yields) highlight the need for optimized extraction protocols .
Q. Data Contradiction and Resolution
Q. Why do studies report divergent metabolic fates for this compound precursors like 2-methoxypyrazine?
- Methodological Answer : Discrepancies arise from interspecies differences in cytochrome P450 isoforms (e.g., rat vs. human). Resolving these requires in vitro assays with recombinant enzymes (e.g., CYP2E1) to isolate O-demethylation activity. Co-administration of metabolic inhibitors (e.g., disulfiram) can validate pathway contributions .
Q. How do substituent effects on this compound’s magnetic properties conflict with theoretical predictions?
- Methodological Answer : CASSCF/NEVPT2 calculations predict larger magnetic anisotropy (D values) than observed experimentally in cobalt(II) complexes. This divergence may stem from crystal field distortions or ligand flexibility. Single-ion magnet simulations must incorporate vibronic coupling and lattice phonon modes to reconcile theory with experimental relaxation rates .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound-based coordination polymers?
- Methodological Answer : Strict control of solvent polarity (e.g., DMF vs. water) and slow crystallization rates minimize defects. Powder X-ray diffraction (PXRD) should confirm phase purity, while SQUID magnetometry under zero-field-cooled (ZFC) and field-cooled (FC) conditions standardizes magnetic data acquisition. Reductive annealing under H₂/N₂ atmospheres can repair lattice vacancies .
Properties
IUPAC Name |
1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNOYOBQPAKIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211781 | |
Record name | (1H)-Pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-63-9 | |
Record name | 2(1H)-Pyrazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6270-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrazinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36081 | |
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Record name | (1H)-Pyrazin-2-one | |
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Record name | (1H)-pyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.869 | |
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Record name | PYRAZINOL | |
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Retrosynthesis Analysis
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